Budiodarone
Overview
Description
Budiodarone (ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone that is currently being studied in clinical trials . It shares similar electrophysiological properties with amiodarone but differs in structure through the presence of a sec-butyl acetate side chain at position 2 of the benzofuran moiety . This side chain allows for budiodarone to have a shorter half-life in the body than amiodarone (7 hours versus 35–68 days), enabling a faster onset of action and metabolism while still maintaining similar electrophysiological activity .
Molecular Structure Analysis
The molecular formula of Budiodarone is C27H31I2NO5 . It has a molar mass of 703.356 g/mol . The structure includes a benzofuran moiety and a sec-butyl acetate side chain .Chemical Reactions Analysis
While specific chemical reactions involving Budiodarone are not detailed in the sources, it’s known that Budiodarone shares mixed ion channel electrophysiological properties with Amiodarone . This suggests that it might interact with potassium, sodium, and calcium channels in the body .Physical And Chemical Properties Analysis
Budiodarone has a molecular weight of 703.35 and a chemical formula of C27H31I2NO5 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources.Scientific Research Applications
1. Budiodarone in Paroxysmal Atrial Fibrillation
Budiodarone, a chemical analogue of amiodarone with mixed ion channel electrophysiological properties, has been studied for its efficacy in patients with paroxysmal atrial fibrillation. In a randomized trial, budiodarone demonstrated a significant reduction in atrial tachycardia/atrial fibrillation burden (AT/AFB) at higher doses. This study utilized dual-chamber pacemakers to monitor AT/AFB, showcasing the novel application of budiodarone in reducing the frequency and duration of AT/AF episodes (Ezekowitz et al., 2012).
2. Emerging Pharmacotherapies for Atrial Fibrillation
Research in the field of atrial fibrillation (AF) treatment has identified budiodarone as an emerging pharmacotherapy. The focus is on finding new antiarrhythmic drugs with fewer side effects. Budiodarone, along with other compounds like dronedarone, vernakalant, and ivabradine, is under investigation for its potential in AF treatment. This highlights the evolving landscape of atrial fibrillation management and the role of new compounds like budiodarone (Capucci et al., 2018).
Safety And Hazards
Future Directions
Budiodarone is currently in Phase 3 clinical trials . The FDA and XYRA have agreed on the key studies required for approval, which include a long-term dose titration study and a 6-month double-blind randomized controlled trial . The future of Budiodarone looks promising as it holds much potential as an effective and safe antiarrhythmic drug .
properties
IUPAC Name |
[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSVKYCXLTVGS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31I2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030142 | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Budiodarone | |
CAS RN |
335148-45-3 | |
Record name | Budiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335148-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Budiodarone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Budiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUDIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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